molecular formula C12H6N4O4 B13955923 1,9-Dinitrophenazine CAS No. 58718-48-2

1,9-Dinitrophenazine

Cat. No.: B13955923
CAS No.: 58718-48-2
M. Wt: 270.20 g/mol
InChI Key: UBAQDYYJIKENDK-UHFFFAOYSA-N
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Description

1,9-Dinitrophenazine is an organic compound with the molecular formula C12H6N4O4. It belongs to the phenazine family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of two nitro groups at the 1 and 9 positions on the phenazine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,9-Dinitrophenazine can be synthesized through the nitration of phenazine. The nitration process involves the introduction of nitro groups into the phenazine molecule. This can be achieved by treating phenazine with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete nitration. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the nitration reaction efficiently. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1,9-Dinitrophenazine undergoes various chemical reactions, including:

    Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro groups can also participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.

    Oxidation: Although less common, this compound can undergo oxidation reactions under specific conditions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

    Substitution: Amines or thiols in the presence of a base or under neutral conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1,9-Diaminophenazine.

    Substitution: Various substituted phenazine derivatives depending on the nucleophile used.

    Oxidation: Oxidized phenazine derivatives.

Scientific Research Applications

1,9-Dinitrophenazine has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other phenazine derivatives. It is also employed in studying the structure-activity relationships of phenazine compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties. It has shown activity against various pathogenic microorganisms.

    Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activity.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1,9-dinitrophenazine is primarily related to its ability to interact with biological molecules. The nitro groups on the phenazine ring can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial activity, where it disrupts the cellular processes of microorganisms. Additionally, the compound can intercalate into DNA, affecting replication and transcription processes .

Comparison with Similar Compounds

1,9-Dinitrophenazine can be compared with other nitrophenazine derivatives, such as:

  • 1,6-Dinitrophenazine
  • 2,9-Dinitrophenazine
  • Phenazine-1-carboxylic acid

Uniqueness

This compound is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and biological activity. Compared to other nitrophenazine derivatives, it may exhibit different antimicrobial properties and reactivity patterns, making it a valuable compound for various applications .

Properties

CAS No.

58718-48-2

Molecular Formula

C12H6N4O4

Molecular Weight

270.20 g/mol

IUPAC Name

1,9-dinitrophenazine

InChI

InChI=1S/C12H6N4O4/c17-15(18)9-5-1-3-7-11(9)14-12-8(13-7)4-2-6-10(12)16(19)20/h1-6H

InChI Key

UBAQDYYJIKENDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C3C(=N2)C=CC=C3[N+](=O)[O-]

Origin of Product

United States

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